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Compound of Interest

Compound Name: NUC-7738

Cat. No.: B10854623

This technical support center provides essential information for researchers, scientists, and
drug development professionals working with NUC-7738, focusing on the design and
considerations of its dose-escalation study.

Frequently Asked Questions (FAQS)

Q1: What is the mechanism of action of NUC-7738?

Al: NUC-7738 is a ProTide, which is a phosphoramidate transformation of 3'-deoxyadenosine
(3'-dA), also known as cordycepin.[1] This modification is designed to overcome the limitations
of 3'-dA, such as its rapid breakdown by adenosine deaminase (ADA) and its reliance on
cellular transporters and kinases for activation.[1][2] NUC-7738 is designed to enter cancer
cells independently of nucleoside transporters and does not require the initial phosphorylation
step by adenosine kinase.[1] Once inside the cell, the ProTide moiety is cleaved by the enzyme
Histidine Triad Nucleotide-binding Protein 1 (HINT1) to release the active anti-cancer
metabolite, 3'-dATP.[2][3] This active metabolite inhibits DNA and RNA synthesis, leading to
cytotoxic effects.[1]

Q2: What was the design of the first-in-human dose-escalation study for NUC-77387

A2: The first-in-human study of NUC-7738 is a Phase I/1l trial designated NuTide:701
(NCT03829254).[3][4] The Phase | portion is a dose-escalation study in patients with advanced
solid tumors or lymphoma who have exhausted standard treatment options.[1] The primary
objective of this phase is to determine the recommended Phase Il dose (RP2D) and schedule
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of NUC-7738.[1] The study evaluates both weekly and fortnightly intravenous infusion
schedules.[4]

Q3: What were the key inclusion criteria for the NUC-7738 dose-escalation study?

A3: Patients enrolled in the Phase | dose-escalation study had histologically confirmed
advanced solid tumors, for which standard therapies were no longer effective.[1][4] Key
inclusion criteria typically included an Eastern Cooperative Oncology Group (ECOG)
performance status of 0 or 1, a life expectancy of at least 12 weeks, and adequate organ
function (bone marrow, liver, and renal).[4]

Q4: Have any dose-limiting toxicities (DLTs) been reported for NUC-77387

A4: As of a data cut-off of September 25, 2020, for the first 15 patients treated with escalating
doses from 14 to 600 mg/mz2, no dose-limiting toxicities had been reported. The treatment was
reported to be well-tolerated, with no Grade 3 or 4 treatment-related adverse events.[1]

Q5: What is the current development status of NUC-77387

A5: NUC-7738 is currently in the Phase 2 part of the NuTide:701 study. This phase is further
evaluating NUC-7738 as a monotherapy in patients with advanced solid tumors and in
combination with pembrolizumab in patients with melanoma.[5]

Troubleshooting Guides

Issue: Difficulty in achieving desired intracellular concentrations of the active metabolite 3'-
dATP in in-vitro experiments.

o Possible Cause: Low expression or activity of the HINT1 enzyme in the selected cell line,
which is required to convert NUC-7738 to its active form.

e Troubleshooting Step:
o Assess HINT1 expression levels in your cell line of interest via Western blot or gPCR.

o Consider using a cell line with known high HINT1 expression as a positive control.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b10854623?utm_src=pdf-body
https://aacrjournals.org/cancerres/article/81/13_Supplement/CT136/669711/Abstract-CT136-NUC-7738-a-novel-ProTide
https://clinicaltrials.gov/study/NCT03829254
https://www.benchchem.com/product/b10854623?utm_src=pdf-body
https://aacrjournals.org/cancerres/article/81/13_Supplement/CT136/669711/Abstract-CT136-NUC-7738-a-novel-ProTide
https://clinicaltrials.gov/study/NCT03829254
https://clinicaltrials.gov/study/NCT03829254
https://www.benchchem.com/product/b10854623?utm_src=pdf-body
https://aacrjournals.org/cancerres/article/81/13_Supplement/CT136/669711/Abstract-CT136-NUC-7738-a-novel-ProTide
https://www.benchchem.com/product/b10854623?utm_src=pdf-body
https://www.benchchem.com/product/b10854623?utm_src=pdf-body
https://www.benchchem.com/product/b10854623?utm_src=pdf-body
https://ir.nucana.com/news-releases/news-release-details/nucana-present-data-nuc-7738s-synergy-pd-1-inhibitors-esmo
https://www.benchchem.com/product/b10854623?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10854623?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

bleshooti imizati
BENGHE OO0 iy

o If HINT1 levels are low, this cell line may not be a suitable model for studying the efficacy
of NUC-7738.

Issue: High variability in cell viability assay (IC50) results.

o Possible Cause: Inconsistent cell seeding density, variations in drug concentration, or issues
with the assay reagent.

e Troubleshooting Step:
o Ensure a single-cell suspension with uniform cell density is used for plating.
o Carefully prepare serial dilutions of NUC-7738 and use a calibrated pipette.

o Include appropriate controls (vehicle-only, untreated cells) and ensure the viability assay is
performed within the linear range of detection.

Data Presentation

Table 1: NUC-7738 Phase | Dose-Escalation Study (NuTide:701) Summary
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Parameter

Data

Reference

Study Identifier

NuTide:701 (NCT03829254)

[3]4]

Phase

I/

[4]

Patient Population

Advanced solid tumors or

lymphoma

[1]

Dose Range Explored

14 - 600 mg/m2

[1]

Administration

Intravenous (1V) infusion

[4]

Dosing Schedule

Weekly

[1]

Number of Patients (as of 25
Sept 2020)

15

[1]

Dose-Limiting Toxicities (DLTSs)

None reported

[1]

Grade 3/4 Treatment-Related
AEs

None reported

[1]

Efficacy Signals

Encouraging signals of anti-

cancer activity observed

[1]

Experimental Protocols

Protocol 1: Determination of NUC-7738 IC50 in Adherent
Cancer Cell Lines

This protocol outlines a general method for determining the half-maximal inhibitory
concentration (IC50) of NUC-7738.

Materials:
o Adherent cancer cell line of interest
e Complete cell culture medium

 NUC-7738
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Vehicle control (e.g., DMSO)

96-well plates

MTT or similar cell viability reagent

Plate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow
them to adhere overnight.

Drug Treatment: Prepare serial dilutions of NUC-7738 in complete medium. Remove the
existing medium from the cells and add the NUC-7738 dilutions. Include wells with vehicle
control and untreated cells.

Incubation: Incubate the plate for a duration relevant to the cell line's doubling time (e.g., 48-
72 hours).

Viability Assay: Add the MTT reagent to each well and incubate according to the
manufacturer's instructions.

Data Acquisition: Solubilize the formazan crystals and measure the absorbance at the
appropriate wavelength using a plate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the
log of the NUC-7738 concentration against the percentage of viability and use a non-linear
regression model to determine the IC50 value.[3]

Protocol 2: Western Blot Analysis of PARP Cleavage

This protocol describes the detection of PARP cleavage, a marker of apoptosis, in cells treated
with NUC-7738.

Materials:

Cancer cell line
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e NUC-7738

o Lysis buffer

» Protein quantification assay (e.g., BCA)

o SDS-PAGE gels

» Transfer apparatus and membranes

e Blocking buffer

e Primary antibodies (anti-PARP, anti-cleaved PARP, and a loading control like anti-GAPDH)
o HRP-conjugated secondary antibodies

e Chemiluminescent substrate

Procedure:

o Cell Treatment: Treat cells with NUC-7738 at various concentrations and time points. Include
an untreated control.

o Lysate Preparation: Harvest and lyse the cells to extract total protein.
o Protein Quantification: Determine the protein concentration of each lysate.

o SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and
transfer to a membrane.

e Immunoblotting:
o Block the membrane to prevent non-specific antibody binding.
o Incubate with the primary antibody against PARP or cleaved PARP.

o Wash and incubate with the appropriate HRP-conjugated secondary antibody.
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» Detection: Add the chemiluminescent substrate and visualize the protein bands using an
imaging system. The appearance of the cleaved PARP fragment (89 kDa) and a decrease in
the full-length PARP (116 kDa) indicates apoptosis.[6]

Mandatory Visualizations
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Caption: NUC-7738 mechanism of action.
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Caption: Phase | dose-escalation workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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